2-(4-fluorophenoxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-15-6-8-16(9-7-15)22-14-17(21)19-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1,3-4,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLBWHYZYNMTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS: 897618-28-9)
Key Structural Differences :
- Substituent on Acetamide: A 4-fluorophenyl group (vs. 4-fluorophenoxy in the target compound).
- Piperazine vs. Piperidine : The sulfonylethyl chain terminates in a piperazine ring substituted with a 2-fluorophenyl group, contrasting with the piperidine-alkyne chain in the target compound.
Molecular Properties :
| Property | Target Compound | CAS 897618-28-9 |
|---|---|---|
| Molecular Formula | Not explicitly provided | C20H23F2N3O3S |
| Molecular Weight | Not provided | 423.5 g/mol |
| Functional Groups | Fluorophenoxy, piperidine-alkyne | Fluorophenyl, sulfonyl, piperazine |
Implications :
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 1448073-15-1)
Key Structural Differences :
- Benzodioxole vs. Fluorophenoxy: The benzodioxole ring replaces the fluorophenoxy group, introducing additional oxygen atoms and altering electron distribution.
Molecular Properties :
| Property | Target Compound | CAS 1448073-15-1 |
|---|---|---|
| Molecular Formula | Not explicitly provided | C20H16N2O6 |
| Molecular Weight | Not provided | 380.3 g/mol |
| Functional Groups | Fluorophenoxy, piperidine-alkyne | Benzodioxole, benzoxazolone |
Implications :
- The benzodioxole group in CAS 1448073-15-1 may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to fluorophenoxy .
N-(2-Fluorophenyl)-2-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Key Structural Differences :
- Thiophene-Oxadiazole-Piperidine : A thiophene-linked oxadiazole replaces the alkyne-piperidine chain, introducing heterocyclic diversity.
- 2-Fluorophenyl vs. 4-Fluorophenoxy: The fluorophenyl group is directly attached to the acetamide nitrogen (vs. fluorophenoxy on the carbonyl).
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